molecular formula C12H14N2O2 B13154938 1-Methyl-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine

1-Methyl-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B13154938
M. Wt: 218.25 g/mol
InChI Key: QVJDJQCVBWSNHI-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines. This compound is of significant interest in the field of organic chemistry due to its unique structural features and potential applications in various scientific domains. The presence of a nitrophenyl group attached to the tetrahydropyridine ring imparts distinct chemical properties to the compound, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine can be synthesized through several synthetic routes. One common method involves the condensation of 4-nitrobenzaldehyde with 1-methyl-1,2,3,6-tetrahydropyridine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro-substituted pyridine derivatives.

    Reduction: Reduction of the nitro group can yield amino-substituted tetrahydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Nitro-substituted pyridine derivatives.

    Reduction: Amino-substituted tetrahydropyridine derivatives.

    Substitution: Various substituted tetrahydropyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound in the study of structure-activity relationships.

    Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 1-methyl-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine involves its interactions with specific molecular targets and pathways. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-Methyl-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine can be compared with other similar compounds, such as:

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Lacks the nitro group, resulting in different chemical and biological properties.

    4-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridine: Lacks the methyl group, affecting its reactivity and applications.

    1-Methyl-4-(4-aminophenyl)-1,2,3,6-tetrahydropyridine:

The presence of the nitrophenyl group in this compound imparts unique chemical properties, making it distinct from other similar compounds

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

1-methyl-4-(4-nitrophenyl)-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C12H14N2O2/c1-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(15)16/h2-6H,7-9H2,1H3

InChI Key

QVJDJQCVBWSNHI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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